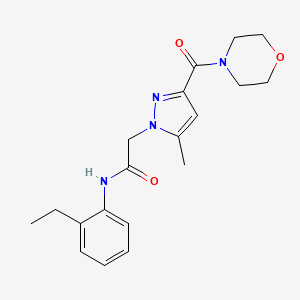

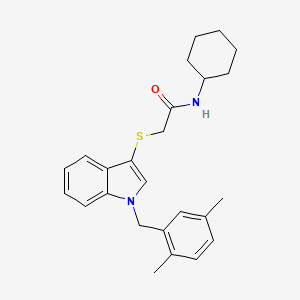

N-(5-hydroxy-3-phenylpentyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-hydroxy-3-phenylpentyl)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring by proton quantum tunneling, which has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran and its derivatives demonstrate a wide range of biological and pharmacological activities . They are suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .科学的研究の応用

Synthesis and Enzyme Inhibition

Benzofuran derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as 5-lipoxygenase, indicating their potential as anti-inflammatory agents. For instance, some novel 2-substituted benzofuran hydroxyamic acids were found to be potent inhibitors of the enzyme, suggesting the importance of lipophilicity and polar substituents in enhancing activity and oral availability (Ohemeng et al., 1994).

Antimicrobial Activity

Benzofuran carboxamide derivatives have been synthesized and assessed for their in vitro antibacterial activity, highlighting their potential in combating bacterial infections. The synthesis process involves cyclocondensation reactions, leading to compounds that exhibit significant antibacterial effects against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020; Idrees et al., 2019).

Antiproliferative and Antitumor Activities

Compounds derived from benzofuran have been studied for their antiproliferative effects on cancer cell lines. For example, neolignans isolated from traditional Chinese medicine showed significant inhibitory effects on cancer cell growth, suggesting a potential role in cancer therapy (Ma et al., 2017).

Neuroprotective and Antioxidant Effects

Research has also explored the neuroprotective and antioxidant effects of benzofuran derivatives. Novel benzofuran-2-carboxamide derivatives were synthesized and showed considerable protection against excitotoxic neuronal damage and demonstrated antioxidant activities, indicating their potential for treating neurodegenerative diseases (Cho et al., 2015).

作用機序

While the specific mechanism of action for “N-(5-hydroxy-3-phenylpentyl)benzofuran-2-carboxamide” is not explicitly mentioned in the search results, benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, the benzofuran-2-carboxamide derivative showed the highest anti-proliferation potency against certain human cancer cell lines .

将来の方向性

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The recent developments of anticancer activities of both natural and synthetic benzofuran scaffolds encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

特性

IUPAC Name |

N-(5-hydroxy-3-phenylpentyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-13-11-16(15-6-2-1-3-7-15)10-12-21-20(23)19-14-17-8-4-5-9-18(17)24-19/h1-9,14,16,22H,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYHJGRRDPFZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=CC=CC=C3O2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)

![5-(4-acetylpiperazin-1-yl)-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676917.png)

![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)

![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)